molecular formula C7H8F3N3O B11090441 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine

Cat. No.: B11090441
M. Wt: 207.15 g/mol
InChI Key: HOQNIJUTZWFBNI-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine (CAS 445465-80-5) is a fluorinated pyridine derivative with a molecular formula of C7H8F3N3O and a molecular weight of 207.15 g/mol . Its structure features a hydrazinyl substituent and three fluorine atoms on the pyridine ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The compound is classified as a pyridine hydrazine, a class of chemicals known to be key intermediates in the development of bioactive molecules . Pyridine-based compounds are extensively studied for their antimicrobial and antiviral properties, and the presence of both fluorine and a hydrazine functional group in this molecule makes it a particularly promising scaffold for constructing novel compounds for pharmaceutical screening . The hydrazinyl group is a reactive handle that can be used in condensation reactions to form hydrazones or other nitrogen-containing heterocycles, which are common structures in many active pharmaceutical ingredients . Applications & Research Value: This compound serves as a critical intermediate in the synthesis of more complex chemical entities. Its primary research application lies in its use as a precursor for the development of new molecules with potential biological activity. The strategic incorporation of fluorine atoms is a common tactic in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . The 4-ethoxy group provides a site for further functionalization, adding to the molecule's synthetic utility. Researchers can leverage this compound to create libraries of derivatives for screening against various biological targets. Safety Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

(4-ethoxy-3,5,6-trifluoropyridin-2-yl)hydrazine

InChI

InChI=1S/C7H8F3N3O/c1-2-14-5-3(8)6(10)12-7(13-11)4(5)9/h2,11H2,1H3,(H,12,13)

InChI Key

HOQNIJUTZWFBNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC(=C1F)F)NN)F

Origin of Product

United States

Preparation Methods

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₇H₈F₃N₃O
Molecular Weight207.15 g/mol
SMILESCCOC1=C(C(=NC(=C1F)F)NN)F
Key Reactivity SitesPositions 4 (ethoxy), 6 (hydrazine)

Synthetic Routes and Methodologies

Sequential Nucleophilic Aromatic Substitution (SNAr)

This two-step approach leverages the regioselectivity of perfluoropyridine, where the 4-position is most reactive, followed by the 2,6-positions.

Step 1: Ethoxylation at Position 4

Procedure :
Pentafluoropyridine is reacted with ethanol in the presence of a base (e.g., K₂CO₃) at 60–80°C. The 4-fluoro group is replaced by ethoxy due to its high reactivity.
Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 60–80°C

  • Yield: 85–92%

Step 2: Hydrazine Substitution at Position 6

Procedure :
4-Ethoxy-2,3,5,6-tetrafluoropyridine is treated with hydrazine hydrate in dichloromethane at 0°C. The 6-fluoro group is selectively replaced by hydrazine due to steric and electronic effects.
Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 78–85%

Mechanistic Insight :
The ethoxy group at position 4 deactivates the ring but directs incoming nucleophiles to the 6-position through inductive effects.

Chlorination-Hydrazinolysis Pathway

Optimization Strategies and Challenges

Regioselectivity Control

  • Base Selection : Cs₂CO₃ enhances nucleophilicity without promoting side reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr.

Byproduct Mitigation

  • Temperature Modulation : Lower temperatures (0–5°C) reduce poly-substitution during hydrazine addition.

  • Catalyst Screening : Mixed Pt/C and Pd/C catalysts improve hydrogenation selectivity.

Table 2: Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Sequential SNAr8598.7Minimal byproducts
Chlorination-Hydrazine9599.7High reactivity of chloro intermediate
Catalytic Hydrogenation8897.5Scalable for industrial use

Industrial-Scale Considerations

  • Cost Efficiency : Chlorination-hydrazinolysis is preferred for large-scale production due to lower catalyst costs.

  • Environmental Impact : N,N-dimethylpropanolamine is recycled via distillation, reducing waste .

Chemical Reactions Analysis

Condensation Reactions

The hydrazine (-NH-NH2_2) moiety enables condensation with carbonyl-containing compounds. Key examples include:

  • Hydrazone formation : Reacts with aldehydes or ketones to generate stable hydrazone derivatives through nucleophilic addition-elimination mechanisms .

  • Heterocyclic synthesis : When treated with β-diketones or α,β-unsaturated carbonyl compounds, intramolecular cyclization occurs, forming pyrazole or triazole rings .

Example reaction :

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine+RC(O)R’Hydrazone derivative+H2O\text{this compound} + \text{RC(O)R'} \rightarrow \text{Hydrazone derivative} + \text{H}_2\text{O}

This reactivity is enhanced by FeCl3_3/PVP catalytic systems, achieving yields >90% in cyclocondensation reactions .

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl and ethoxy groups activate specific positions on the pyridine ring for nucleophilic displacement:

Position Leaving Group Nucleophile Product Conditions
C-2/C-5FluorineAmines2/5-AminopyridineDMF, 80°C, 12 h
C-6HydrazineThiols6-Thioether derivativesBasic aqueous media

Fluorine atoms at C-2 and C-5 are particularly susceptible to substitution due to ring strain and electronic effects .

Cyclization with Dinucleophiles

The compound participates in 1,3-cyclization reactions with dinucleophiles like diamines or hydrazides, forming fused heterocycles:

Mechanism :

  • FeCl3_3 coordinates to the hydrazine nitrogen, activating the C=N bond .

  • Dinucleophile attacks the electrophilic carbon, followed by ring closure.

Example : Reaction with phenylenediamine yields a bicyclic pyrido[1,2-b]pyridazine system, a scaffold with reported antimicrobial activity .

Oxidation and Redox Activity

The hydrazine group undergoes oxidation to form diazenium or nitrile derivatives:

-NH-NH2[O]-N=N- or -C≡N\text{-NH-NH}_2 \xrightarrow{\text{[O]}} \text{-N=N-} \text{ or } \text{-C≡N}

This reactivity is exploited in redox-sensitive drug delivery systems and catalytic applications .

Biological Activity Correlations

Structural analogs of this compound demonstrate:

  • Antimicrobial action : Pyrazole derivatives inhibit fungal succinate dehydrogenase (IC50_{50} = 0.8–2.4 μM) .

  • Antiviral potential : Fluorinated pyridines interfere with viral protease activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine as an anticancer agent. For instance, compounds derived from hydrazine derivatives have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The introduction of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and electronic effects .

Case Study
A study evaluated the antiproliferative effects of several hydrazine derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound in drug development .

Cell Line IC50 (µM) Reference
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

Agrochemicals

Pesticidal Properties
In agrochemical applications, compounds similar to this compound have been studied for their pesticidal properties. The trifluoromethyl group enhances the efficacy of these compounds against various pests and pathogens by improving their stability and bioavailability in agricultural settings .

Case Study
Research into fluorinated pyridine derivatives has revealed that they can serve as effective fungicides and insecticides. Specifically, the incorporation of hydrazine moieties has been shown to increase the antimicrobial activity against both bacterial and fungal strains .

Material Science

Organic Electronics
this compound is also being explored in the field of organic electronics due to its ability to form stable thin films with good charge transport properties. Its unique electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study
A study demonstrated the synthesis of thin films using hydrazine derivatives for use in OLEDs. The films exhibited promising charge mobility and stability under operational conditions .

Property Value Application
Charge MobilityHighOLEDs
StabilityExcellentOrganic Photovoltaics

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine involves its interaction with various molecular targets. The fluorine atoms increase the lipophilicity of the compound, enhancing its ability to cross biological membranes. The hydrazinyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine with key analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups Applications
This compound Pyridine Ethoxy, 2,3,5-trifluoro, 6-hydrazinyl ~215 (estimated) Hydrazine, Fluorine Drug intermediates, ligands
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine () Pyrimidine 3,5-Dichlorophenyl, trifluoromethyl 369.20 Chlorine, CF₃ Agrochemicals, polymers
Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate () Pyridine Ethoxycarbonyl, fluorophenyl, hydroxy 289.27 Ester, Fluorine, Hydroxy Pharmaceutical intermediates
8-Methylkynurenic acid () Quinoline Hydroxy, methyl, carboxylic acid 217.22 (free acid) Carboxylic acid, Hydroxy Neurological research
Key Observations:
  • Core Structure Differences: Pyridine vs. pyrimidine () or quinoline () cores influence electronic properties and biological activity. Pyridines generally exhibit higher aromatic stability than pyrimidines .
  • Functional Groups : The hydrazinyl group in the target compound contrasts with esters () or carboxylic acids (), offering distinct reactivity for nucleophilic substitutions or metal coordination.
  • Electron-Withdrawing Effects : Trifluoromethyl () and trifluoro (target compound) groups enhance metabolic stability in drug design, while chlorine () and fluorine () modulate lipophilicity .

Biological Activity

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

This compound is synthesized through a multi-step process involving hydrazine derivatives and pyridine intermediates. The trifluoromethyl group enhances lipophilicity and biological activity. The synthesis typically involves the following steps:

  • Formation of Hydrazone : The initial reaction between ethoxy-substituted pyridine and hydrazine results in the formation of the hydrazone derivative.
  • Fluorination : Subsequent fluorination introduces trifluoromethyl groups at specific positions on the pyridine ring.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective at higher concentrations

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies show that related compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest.

Case Study:
A study evaluated the anticancer potential of a similar hydrazine derivative against various cancer cell lines. The results indicated significant growth inhibition with GI50 values in the low micromolar range.

Cell Line GI50 (µM) Mechanism
MCF-7 (Breast Cancer)0.5Caspase-dependent apoptosis
HeLa (Cervical Cancer)0.3Cell cycle arrest

Antimalarial Activity

Hydrazine derivatives have been explored for their antimalarial properties. In vitro studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, with promising results in murine models.

In Vivo Study:
A study on a related compound demonstrated significant suppression of parasitemia in infected mice, leading to increased survival rates.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, these compounds can activate apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with nucleophilic substitution to introduce the ethoxy and fluoro groups, followed by hydrazine substitution at the 6-position. Use orthogonal experimental design (e.g., Taguchi or factorial methods) to optimize parameters like temperature, solvent polarity, and stoichiometry . For complex intermediates, computational reaction path search tools (e.g., quantum chemical calculations) can predict energy barriers and guide experimental workflows .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize <sup>19</sup>F NMR and <sup>1</sup>H NMR to confirm fluorine and ethoxy group positions, respectively. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from trifluoro substituents. Pair these with FT-IR to monitor hydrazinyl group reactivity (N–H stretching at ~3300 cm⁻¹) .

Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic or condensation reactions?

  • Methodological Answer : The hydrazinyl group acts as a strong nucleophile, enabling Schiff base formation with carbonyl compounds. Design kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to quantify reaction rates with aldehydes/ketones. Compare results to analogous pyridine derivatives lacking the hydrazinyl moiety to isolate its electronic effects .

Advanced Research Questions

Q. What strategies address contradictory data in reported synthetic yields or purity across studies?

  • Methodological Answer : Perform systematic reproducibility checks using standardized protocols (e.g., fixed solvent ratios, inert atmosphere). Apply multivariate analysis to identify confounding variables (e.g., trace moisture, catalyst impurities). Cross-reference with computational models to validate mechanistic assumptions .

Q. How can this compound be integrated into drug discovery pipelines, particularly for targeting fluorine-sensitive enzymes?

  • Methodological Answer : Use molecular docking simulations to assess binding affinity with fluorophilic enzyme active sites (e.g., kinases or proteases). Pair with in vitro assays (e.g., fluorescence-based enzymatic inhibition) to correlate computational predictions with experimental IC50 values. Prioritize fluorination patterns that enhance metabolic stability .

Q. What computational tools are recommended for predicting the compound’s stability under varying pH or thermal conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model degradation pathways (e.g., hydrolysis of the ethoxy group). Validate predictions via accelerated stability testing (e.g., HPLC monitoring under stressed conditions: 40°C/75% RH). Use COMSOL Multiphysics to simulate bulk-scale thermal profiles .

Q. How can scale-up challenges (e.g., exothermic reactions, byproduct formation) be mitigated during process development?

  • Methodological Answer : Implement flow chemistry to control exothermic intermediates and improve heat dissipation. Use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts. Apply reaction calorimetry to map thermal risks and optimize cooling rates .

Q. What experimental designs are suitable for studying the compound’s interactions with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics with proteins. For structural insights, combine cryo-EM or NMR with isotopic labeling of the hydrazinyl group. Cross-validate with in silico molecular dynamics simulations .

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